Desoxycarbadox-D3

Stable isotope labeling Mass spectrometry Internal standard

Desoxycarbadox-D3 is the definitive SIL internal standard for confirmatory LC-MS/MS quantification of desoxycarbadox—the carcinogenic carbadox metabolite—in animal tissues per EU 2002/657/EC. The +3 Da mass shift (>99 atom% D) corrects matrix effects and recovery variability at trace residue levels (CCα 1.04–2.11 μg/kg). Without this deuterated IS, systematic errors invalidate calibration models, risking non-compliance in ISO/IEC 17025 residue monitoring programs. Substituting unlabeled desoxycarbadox compromises method defensibility and regulatory standing.

Molecular Formula C11H10N4O2
Molecular Weight 233.24 g/mol
CAS No. 1448350-02-4
Cat. No. B590568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoxycarbadox-D3
CAS1448350-02-4
Synonyms2-(2-Quinoxalinylmethylene)hydrazinecarboxylic Acid Methyl Ester-D3;  _x000B_(2-Quinoxalinylmethylene)hydrazinecarboxylic Acid Methyl Ester-D3;  Methyl 3-(2-Quinoxalinylmethylene)carbazate-D3
Molecular FormulaC11H10N4O2
Molecular Weight233.24 g/mol
Structural Identifiers
InChIInChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7+/i1D3
InChIKeySOEMFPLGOUBPJQ-QQAPZFQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desoxycarbadox-D3 (CAS 1448350-02-4): Deuterated Veterinary Drug Metabolite Internal Standard for LC-MS/MS Residue Analysis


Desoxycarbadox-D3 (CAS 1448350-02-4) is a deuterium-labeled analog of desoxycarbadox, the primary carcinogenic metabolite of the quinoxaline-di-N-oxide antibiotic carbadox . The compound incorporates three deuterium atoms on the methoxy group (molecular formula C11H7D3N4O2, molecular weight 233.24 g/mol), providing a +3 Da mass shift relative to the unlabeled parent [1]. This stable isotope-labeled reference standard is specifically designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for quantifying desoxycarbadox residues in animal tissues, feed, and environmental samples . The compound is supplied as a neat solid with certified chemical and isotopic purity specifications to support regulatory compliance and method validation in veterinary drug residue monitoring programs .

Why Unlabeled Desoxycarbadox Cannot Substitute for Desoxycarbadox-D3 in Regulated LC-MS/MS Quantification


In LC-MS/MS residue analysis, the use of an unlabeled analyte as a calibration standard or internal standard introduces systematic quantification errors due to ion suppression or enhancement from matrix components, extraction recovery variability, and instrument drift [1]. Desoxycarbadox-D3, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the native analyte and experiences nearly identical matrix effects and recovery losses, thereby normalizing these sources of error [2]. Regulatory guidelines, including European Commission Decision 2002/657/EC and FDA guidance for bioanalytical method validation, explicitly recommend or require isotopically labeled internal standards for confirmatory methods to achieve acceptable accuracy and precision at trace residue levels [3]. Substituting unlabeled desoxycarbadox for Desoxycarbadox-D3 in a validated method would invalidate the calibration model, increase method uncertainty, and risk non-compliance with residue monitoring programs—particularly critical given desoxycarbadox's classification as a carcinogenic residue of regulatory concern [4].

Desoxycarbadox-D3 Quantitative Differentiation: Certified Isotopic Purity, Chemical Purity, and Method Performance Metrics Relative to Unlabeled and Alternative Standards


Isotopic Enrichment: >99 atom% D Enables Complete Mass Spectrometric Resolution from Unlabeled Desoxycarbadox

Desoxycarbadox-D3 is supplied with a certified isotopic enrichment of >99.0 atom% D (MS), as documented in vendor certificates of analysis [1]. This level of deuterium incorporation ensures that the +3 Da mass shift relative to unlabeled desoxycarbadox (m/z 231 → 234 for [M+H]+) is effectively complete, with negligible (<1%) residual unlabeled species contributing to the analyte channel . In contrast, unlabeled desoxycarbadox reference standards provide no mass shift and are therefore unsuitable for use as internal standards in MS-based quantification . The high isotopic purity directly translates to a lower limit of detection and improved signal-to-noise ratio in MRM transitions, as confirmed in methods achieving decision limits (CCα) as low as 1.04 μg kg⁻¹ and detection capabilities (CCβ) as low as 1.46 μg kg⁻¹ in swine muscle [2].

Stable isotope labeling Mass spectrometry Internal standard

Chemical Purity: HPLC Purity >99% Ensures Accurate Calibration and Minimizes Interference from Co-Eluting Impurities

Desoxycarbadox-D3 reference standards from reputable suppliers specify chemical purity ≥99.0% by HPLC [1]. This high chemical purity directly supports the preparation of accurate calibration curves and quality control samples, as any impurity in the internal standard would introduce systematic bias in the isotope dilution calculation [2]. In contrast, generic or lower-purity desoxycarbadox standards (e.g., technical grade or crude metabolite preparations) may contain variable levels of structurally related impurities, including quinoxaline-2-carboxylic acid (QCA) and other carbadox metabolites, which can co-elute and cause ion suppression or enhancement in LC-MS/MS analysis [3]. The certified HPLC purity >99% ensures that the internal standard contribution to the analyte channel is negligible, fulfilling the purity requirements for reference materials used in ISO 17025-accredited laboratories and supporting method validation according to EU 2002/657/EC confirmatory criteria [4].

HPLC purity Reference standard Calibration

Method Accuracy and Precision: Internal Standard Calibration with Desoxycarbadox-D3 Delivers Precision ≤15% CV and Accuracy ±15% Across 0.5-500 ng/mL Range

When employed as an internal standard in a validated LC-ESI-MS/MS method, Desoxycarbadox-D3 enables precise and accurate quantification across a wide dynamic range. Calibration and quality control data demonstrate precision (%CV) ≤15% and accuracy (%Bias) ±15% for all quality control levels from 1.5 ng/mL to 500 ng/mL, and ≤20% CV and ±20% Bias at the lower limit of quantification (LLOQ) of 0.5 ng/mL . These performance metrics are achieved through isotope dilution methodology, where the deuterated internal standard compensates for matrix effects, extraction losses, and instrument variability that would otherwise degrade accuracy [1]. In contrast, methods relying on external calibration or non-isotopically labeled internal standards typically exhibit higher variability, with recovery ranges of 53-61% for unlabeled desoxycarbadox in older LC-UV methods [2], and matrix effects can introduce bias exceeding 30% in complex tissue extracts without SIL-IS correction [3]. The total recovery range of 99.8-101.2% reported for methods employing this SIL-IS approach confirms near-quantitative correction of sample preparation losses [4].

Method validation Isotope dilution Accuracy and precision

Regulatory Compliance and Traceability: Manufactured Under ISO 17034 and ISO/IEC 17025 Accreditation for Defensible Residue Monitoring Data

Desoxycarbadox-D3 reference standards from accredited producers are manufactured and certified under ISO 17034 (General requirements for the competence of reference material producers) and supported by ISO/IEC 17025 accredited testing [1][2]. This accreditation framework ensures that the assigned purity and isotopic enrichment values are traceable to SI units through an unbroken chain of comparisons, with documented uncertainty budgets and stability monitoring [3]. In contrast, generic or non-certified desoxycarbadox standards lack this level of quality assurance and are not accompanied by certificates of analysis that meet the evidentiary requirements of regulatory residue monitoring programs . Laboratories operating under ISO/IEC 17025 accreditation are required to use certified reference materials or traceable standards; use of non-certified materials can lead to non-conformities during audits and may render analytical results inadmissible in regulatory enforcement actions [4]. The availability of Desoxycarbadox-D3 with full ISO 17034 certification directly supports compliance with EU Directive 96/23/EC and USDA-FSIS residue monitoring requirements for veterinary drug testing [5].

ISO 17034 Reference material Traceability

Desoxycarbadox-D3 Optimal Deployment Scenarios in Veterinary Drug Residue Analysis and Method Development


Confirmatory LC-MS/MS Analysis of Desoxycarbadox Residues in Porcine and Bovine Tissues for Regulatory Compliance

Desoxycarbadox-D3 is deployed as the internal standard in LC-MS/MS methods validated according to EU Commission Decision 2002/657/EC for the confirmatory analysis of desoxycarbadox (DCBX) residues in muscle and liver tissues [1]. The compound's >99 atom% D isotopic enrichment and +3 Da mass shift enable accurate quantification at concentrations as low as 0.050 ng g⁻¹, supporting detection of the carcinogenic residue far below the EU recommended concentration of 10 μg kg⁻¹ [2]. This application directly addresses the regulatory need identified by JECFA's 2003 conclusion that desoxycarbadox, not QCA, is the appropriate marker residue for carbadox exposure due to its prolonged tissue persistence [3]. Laboratories performing import/export testing, national residue monitoring programs, and food safety surveillance rely on Desoxycarbadox-D3 to generate defensible data that meets the evidentiary standards of ISO/IEC 17025 accreditation .

Method Development and Validation for Multi-Residue Veterinary Drug Screening Panels

Desoxycarbadox-D3 serves as a critical component in the development of multi-residue LC-MS/MS methods that simultaneously quantify carbadox metabolites alongside olaquindox, nitrofurans, and other banned veterinary drugs in a single analytical run [1]. The certified chemical purity >99% and ISO 17034 traceability ensure that the internal standard does not introduce cross-interference with other analytes or compromise the specificity of MRM transitions [2]. Methods utilizing Desoxycarbadox-D3 have achieved total recoveries of 99.8-101.2% and decision limits (CCα) ranging from 1.04 to 2.11 μg kg⁻¹ in swine muscle, demonstrating the robustness required for high-throughput screening laboratories [3]. The consistent lot-to-lot performance of commercially certified Desoxycarbadox-D3 supports long-term method reproducibility and simplifies method transfer between laboratories or instrument platforms .

Pharmacokinetic and Metabolism Studies of Carbadox in Food-Producing Animals

In research settings investigating the absorption, distribution, metabolism, and excretion (ADME) of carbadox in swine, Desoxycarbadox-D3 is used as an internal standard to quantify desoxycarbadox concentrations in plasma, tissues, and excreta over time [1]. The isotope dilution approach compensates for matrix variability across different biological compartments (e.g., liver vs. muscle vs. serum), enabling accurate comparison of tissue distribution kinetics and depletion profiles [2]. Studies have shown that desoxycarbadox persists in liver tissues for at least 15 days after carbadox withdrawal, longer than the previously designated marker residue QCA [3]. Accurate quantification using Desoxycarbadox-D3 as an internal standard is essential for establishing withdrawal periods and supporting risk assessments by regulatory bodies such as the FDA Center for Veterinary Medicine and the European Medicines Agency .

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